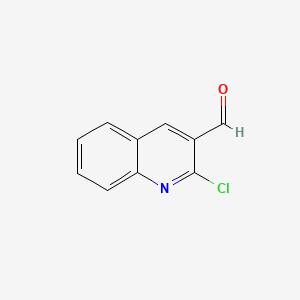

2-Chloroquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQWXCBSNMYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351108 | |

| Record name | 2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-25-9 | |

| Record name | 2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin Heterocycle: A Technical Guide to 2-Chloroquinoline-3-carbaldehyde for Advanced Synthesis

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical properties.[1] Among its many functionalized derivatives, 2-Chloroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the dual reactivity conferred by the electrophilic aldehyde group at the C3 position and the labile chlorine atom at the C2 position, which serves as an excellent leaving group for nucleophilic substitution reactions. This unique electronic arrangement allows for a diverse array of chemical transformations, making it a cornerstone intermediate for the synthesis of complex, fused heterocyclic systems.[2][3] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis. This compound typically presents as a pale yellow solid.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO | [4] |

| Molecular Weight | 191.61 g/mol | [4] |

| Melting Point | 145–150 °C | [2][5] |

| Appearance | Pale yellow solid/crystals | [2][6] |

| ¹H NMR (CDCl₃, δ) | 10.55 (s, 1H, CHO), 8.76 (s, 1H, H-4), 8.07 (d, 1H), 7.98 (d, 1H), 7.89 (dd, 1H), 7.64 (dd, 1H) | [2][7] |

| ¹³C NMR (CDCl₃, δ) | 189.4, 150.3, 140.5, 133.7, 130.6, 129.6, 129.1, 127.7, 126.6, 121.2 | [2] |

| IR (KBr, cm⁻¹) | ~3043 (C-H), ~2872 (C-H), ~1688-1690 (C=O aldehyde) | [2][7] |

| CAS Number | 73568-25-9 | [4] |

The spectroscopic data are characteristic: the ¹H NMR spectrum distinctly shows the aldehyde proton as a singlet downfield around 10.5 ppm, while the ¹³C NMR confirms the presence of the carbonyl carbon near 189 ppm.[2][8] The infrared spectrum exhibits a strong carbonyl stretching vibration around 1690 cm⁻¹.[7]

Synthesis: The Vilsmeier-Haack Reaction as the Gateway

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7] This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to effect the cyclization and formylation of substituted acetanilides.[2][9] The choice of chlorinating agent can influence the reaction conditions and yield.[2]

The general mechanism involves the electrophilic substitution of an electron-rich aromatic ring, in this case, the acetanilide, by the Vilsmeier reagent, followed by cyclization to form the quinoline ring system.[7]

References

- 1. Recent advances in the chemistry of this compound and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 73568-25-9 [chemicalbook.com]

- 6. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. ijsr.net [ijsr.net]

- 8. chemijournal.com [chemijournal.com]

- 9. Recent advances in the chemistry of this compound and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

2-Chloroquinoline-3-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly versatile bifunctional molecule that has garnered significant attention from the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a reactive aldehyde group and a labile chlorine atom on a quinoline scaffold, makes it an exceptionally valuable precursor for the synthesis of a diverse array of complex heterocyclic systems. The quinoline ring itself is a privileged scaffold, found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, reactivity, and its pivotal role as a building block in the development of novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Structural Information

The molecule consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a formyl (carbaldehyde) group at the 3-position.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key identifiers and physical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 73568-25-9 | [4][5] |

| Molecular Formula | C₁₀H₆ClNO | [4] |

| Molecular Weight | 191.61 g/mol | [4] |

| IUPAC Name | This compound | [4][6] |

| Melting Point | 142-152 °C | [5][6][7] |

| Appearance | White to yellow crystalline powder | [6] |

| SMILES | ClC1=NC2=CC=CC=C2C=C1C=O | [6][8] |

Part 2: Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction utilizes N-arylacetamides (acetanilides) as starting materials and a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7] The process is a one-pot multicomponent reaction involving chlorination, formylation, and cyclization.[9]

Reaction Mechanism and Workflow

The Vilsmeier-Haack synthesis proceeds through several key steps. First, POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride). The acetanilide then reacts with this reagent, leading to a series of intramolecular cyclization and dehydration steps, ultimately yielding the this compound product after aqueous workup. The use of phosphorus pentachloride (PCl₅) instead of POCl₃ has also been reported as an effective modification.[10]

Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Substituted Acetanilide

-

Ice-cold water

-

Ethyl acetate (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (0.15 mol) to 0°C in an ice bath.[7]

-

Reagent Addition: Add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF under constant stirring, ensuring the temperature remains low.[7]

-

Substrate Addition: Once the Vilsmeier reagent is formed, add the corresponding acetanilide (0.05 mol) portion-wise to the reaction mixture.[7]

-

Reaction Heating: Heat the mixture at 60-90°C for 4-16 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7][11]

-

Workup: After completion, carefully pour the reaction mixture into a beaker containing 300ml of ice-cold water and stir vigorously for 30 minutes.[7]

-

Isolation and Purification: The solid product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.[3]

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified compound.[7]

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct reactive sites, which can be targeted selectively or simultaneously to build molecular complexity.

Key Reaction Pathways

-

Reactions at the Aldehyde Group: The formyl group undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles like amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively.[1]

-

Reactions at the Chloro Group: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.[1][2]

-

Cyclization and Multicomponent Reactions: The dual reactivity is often exploited in one-pot reactions where both the aldehyde and chloro groups participate in cyclization cascades. This strategy is highly effective for constructing fused heterocyclic systems like pyrazolo[3,4-b]quinolines, tetrazolo[1,5-a]quinolines, and benzo[b][4]naphthyridines, many of which are of pharmacological interest.[1][2]

Caption: Major reaction pathways of this compound.

Part 4: Role in Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of molecules with significant biological potential. Its derivatives have been investigated for a wide range of therapeutic applications.

-

Anticancer Agents: The quinoline nucleus is a key component of several anticancer drugs.[2] Derivatives synthesized from this compound have been explored as inhibitors of various enzymes and pathways crucial for cancer cell proliferation.[9]

-

Antimicrobial Agents: Novel ester derivatives and other analogues have shown promising antibacterial activity.[12] The scaffold is used to generate compounds targeting bacterial enzymes and processes.[3]

-

Anti-inflammatory and Enzyme Inhibitors: A series of quinoline-based imidazole-fused heterocycles prepared from this aldehyde showed significant inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammatory pathways.[9]

-

Antimalarial Compounds: The quinoline ring is famously the core of antimalarial drugs like chloroquine. This compound serves as a starting point for new derivatives aimed at overcoming drug resistance.

Conclusion

This compound is a compound of paramount importance in modern synthetic and medicinal chemistry. Its straightforward and efficient synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and aldehyde functionalities, establishes it as a powerful and indispensable building block. Researchers and drug development professionals can leverage its rich chemistry to construct novel and complex heterocyclic systems, paving the way for the discovery of new therapeutic agents to address a multitude of diseases.

References

- 1. Recent advances in the chemistry of this compound and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of this compound and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 73568-25-9 [chemicalbook.com]

- 6. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. ijsr.net [ijsr.net]

- 8. 2-Chloroquinoline-3-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 2-Chloroquinoline-3-carbaldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-chloroquinoline-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also an in-depth analysis and the underlying principles for these experimental findings. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Significance of this compound

This compound is a pivotal building block in synthetic organic chemistry, particularly in the construction of a wide array of fused heterocyclic systems and other complex molecular architectures.[1][2][3] Its dual reactivity, stemming from the electrophilic aldehyde group and the nucleophilically susceptible chloro-substituted pyridine ring, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of compounds with significant biological activities, including potential antimicrobial and anticancer agents.[4][5] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the quinoline core. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.59 | s (singlet) | - |

| H-4 | 8.79 | s (singlet) | - |

| H-8 | 8.12 | d (doublet) | |

| H-5 | 8.03 | d (doublet) | |

| H-6 | 7.99 | t (triplet) | |

| H-7 | 7.74 | t (triplet) |

Note: Data acquired in CDCl₃ at 300 MHz.[6] Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Expert Interpretation:

The most downfield signal at 10.59 ppm is unequivocally assigned to the aldehydic proton, a characteristic chemical shift for this functional group.[6] The singlet nature of this peak indicates no adjacent protons. The proton at the C-4 position (H-4) also appears as a singlet at 8.79 ppm, deshielded due to the anisotropic effect of the neighboring carbonyl group and the ring nitrogen.[6] The remaining aromatic protons on the benzene ring of the quinoline system appear as a set of coupled multiplets between 7.74 and 8.12 ppm.[6] The specific assignments can be confirmed through two-dimensional NMR techniques such as COSY and HMBC.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 189.31 |

| C-2 | 150.9 |

| C-8a | 148.5 |

| C-4 | 140.2 |

| C-6 | 134.2 |

| C-8 | 131.5 |

| C-5 | 129.8 |

| C-7 | 128.9 |

| C-4a | 128.1 |

| C-3 | 127.5 |

Note: Data reported for a similar derivative in CDCl₃.[7] Actual values for the parent compound may show slight variations.

Expert Interpretation:

The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 189 ppm.[7] The carbon atom bearing the chlorine (C-2) is also significantly deshielded. The remaining aromatic carbons can be assigned based on established substituent effects and by correlation with the ¹H NMR spectrum using HSQC and HMBC experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2820, 2738 | C-H stretch (aldehyde) |

| 1690 | C=O stretch (aldehyde) |

| 1600-1450 | C=C and C=N stretch (aromatic rings) |

| ~776 | C-Cl stretch |

Note: Data obtained from a KBr pellet.[6][7]

Expert Interpretation:

The IR spectrum of this compound is dominated by a strong absorption band around 1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[6] The presence of two weaker bands at approximately 2820 and 2738 cm⁻¹ (Fermi doublets) are diagnostic for the C-H stretch of the aldehyde group.[6] The aromatic C=C and C=N stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[6] A band corresponding to the C-Cl stretch can also be identified in the fingerprint region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| Exact Mass | 191.0138 Da |

Note: Data from PubChem.[8]

Expert Interpretation:

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191, with an isotopic peak (M+2) at m/z 193 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of the formyl group (CHO) or a chlorine radical. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This synthesis is a well-established method for the formylation of activated aromatic compounds.[6][9]

Protocol:

-

To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

-

To this Vilsmeier reagent, add the corresponding acetanilide portion-wise.

-

Heat the reaction mixture at 60-90 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).[6][9]

-

After completion, pour the reaction mixture onto crushed ice.

-

The precipitated product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

NMR Sample Preparation and Data Acquisition

Protocol:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, ensuring a sufficient number of scans for adequate signal-to-noise ratio.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (ATR or KBr Pellet)

Protocol (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

Protocol (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer and record the spectrum.

Mass Spectrometry (EI-MS)

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

-

Acquire the mass spectrum under electron ionization (EI) conditions.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing Molecular Structure and Data

The following diagrams illustrate the structure of this compound and a conceptual workflow for its characterization.

References

- 1. Recent advances in the chemistry of this compound and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the chemistry of this compound and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of this compound and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

The Lynchpin of Heterocyclic Synthesis: A Technical Guide to the Chemistry of 2-Chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[2][3][4][5] Among the plethora of functionalized quinolines, 2-chloroquinoline-3-carbaldehyde stands out as a particularly versatile and powerful building block. Its bifunctional nature, possessing both a reactive aldehyde group and a labile chlorine atom, opens up a myriad of synthetic possibilities for the construction of complex heterocyclic systems.[2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

I. Synthesis of this compound: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This one-pot reaction utilizes readily available acetanilides and a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]

The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. While POCl₃ is commonly used, PCl₅ has been reported as an effective alternative, sometimes offering advantages in terms of the required stoichiometry.[6] The reaction is generally favored by electron-donating groups on the acetanilide ring, leading to higher yields.[7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a series of electrophilic substitution and cyclization steps. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.[8]

Materials:

-

Substituted Acetanilide (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphoryl chloride (POCl₃) (3.0-5.0 eq)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place the substituted acetanilide in DMF.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

II. The Dual Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aldehyde at the C3 position and the chloro group at the C2 position. This allows for a wide range of transformations, either by targeting each group individually or by engaging both in cyclization reactions.[2]

Figure 2: Overview of the reactive sites of this compound.

A. Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical transformations.

-

Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles.

-

With amines and hydrazines: Formation of Schiff bases is a common reaction, which can be further cyclized to yield fused heterocyclic systems.[1] For instance, condensation with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines.[1]

-

With active methylene compounds: Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate provides α,β-unsaturated products, which are valuable intermediates for further transformations.

-

-

Oxidation and Reduction:

-

The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄).

-

B. Reactions of the Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloro group to introduce diverse functionalities.[2] For example, reaction with piperazine leads to the formation of 2-(piperazin-1-yl)quinoline-3-carbaldehydes, which are important scaffolds in medicinal chemistry.[9]

C. Reactions Involving Both Functional Groups

The true synthetic power of this compound is realized in reactions that engage both the aldehyde and the chloro group, leading to the construction of fused polycyclic systems.

-

Cyclization Reactions:

-

With bifunctional nucleophiles: Reaction with reagents containing two nucleophilic sites can lead to the formation of fused heterocyclic rings. For example, reaction with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinoline.[1]

-

Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, allowing for the rapid assembly of complex molecules in a single step. These reactions often proceed with high atom economy and are of great interest in combinatorial chemistry and drug discovery.

-

III. Applications in the Synthesis of Biologically Active Molecules

The diverse reactivity of this compound has been harnessed for the synthesis of a multitude of heterocyclic compounds with significant biological activities.

| Resulting Heterocyclic System | Synthetic Strategy | Reported Biological Activity | Reference |

| Pyrazolo[3,4-b]quinolines | Condensation with hydrazines | Anticancer, Antimicrobial | [1] |

| Thieno[2,3-b]quinolines | Reaction with thioglycolic acid derivatives | Anti-inflammatory | |

| Pyrido[2,3-b]quinolines | Friedländer annulation | Antimalarial | [2] |

| Imidazo[1,2-a]quinolines | Reaction with 2-amino-pyridines | Antiviral | |

| Tetrazolo[1,5-a]quinolines | Reaction with sodium azide | Antibacterial |

IV. Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | A singlet for the aldehyde proton (CHO) typically appears in the downfield region (δ 9-11 ppm). Aromatic protons appear in the range of δ 7-9 ppm.[8][10] |

| ¹³C NMR | The aldehyde carbon (C=O) resonates at around δ 189-190 ppm.[10] |

| IR (KBr) | A strong absorption band for the carbonyl group (C=O) of the aldehyde is observed around 1690-1715 cm⁻¹. C-H stretching of the aldehyde appears around 2720-2880 cm⁻¹.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (191.61 g/mol for C₁₀H₆ClNO) is observed.[11] |

Conclusion

This compound is a highly valuable and versatile synthon in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and chloro functionalities provide a powerful platform for the construction of a wide array of complex heterocyclic molecules. The ability to readily generate fused quinoline systems with diverse substituents makes it an indispensable tool for the development of novel therapeutic agents and functional materials. A thorough understanding of its chemistry, as outlined in this guide, is crucial for researchers aiming to leverage its full synthetic potential.

References

- 1. Recent advances in the chemistry of this compound and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newsama.com [newsama.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsr.net [ijsr.net]

- 9. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Starting Materials for Heterocyclic Synthesis

Foreword: The Strategic Imperative of Precursor Selection in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, heterocyclic compounds represent the bedrock of innovation. Their ubiquity in pharmaceuticals, agrochemicals, and functional materials is a testament to their diverse chemical and biological activities. The success of any heterocyclic synthesis, however, is not merely a matter of the final cyclization step; it is fundamentally dictated by the strategic selection of the initial building blocks. The choice of starting material governs the reaction pathway, influences the substitution pattern of the final product, and ultimately determines the efficiency, scalability, and novelty of the synthetic route.

This guide is designed for the practicing researcher. It eschews a simple catalog of reactions in favor of a deeper analysis of why specific starting materials are chosen for particular heterocyclic targets. We will explore the inherent reactivity of core precursors, understand how their electronic and steric properties are harnessed, and provide field-proven protocols that embody the principles of robust and reproducible synthesis. Our focus is on the causality behind experimental choices, ensuring that each protocol is not just a recipe, but a self-validating system grounded in mechanistic understanding.

Part 1: The Workhorses - 1,n-Dicarbonyl Compounds and Their Analogs

The spatial relationship between two carbonyl groups creates a powerful and versatile platform for building a wide variety of five- and six-membered heterocycles. The electrophilicity of the carbonyl carbons, combined with the acidity of the intervening α-hydrogens, provides a predictable and controllable set of reaction handles.

The Paal-Knorr Synthesis: The 1,4-Dicarbonyl Gateway to Five-Membered Rings

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing furans, pyrroles, and thiophenes.[1] The choice of the second reactant dictates the heteroatom incorporated into the ring.

-

Causality of the Reaction: The synthesis hinges on the intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism proceeds through the formation of a hemiaminal (for pyrroles) or enolization and cyclization (for furans), followed by a critical dehydration step to achieve the stable aromatic ring.[1][2] The initial limitations related to the availability of 1,4-dicarbonyl precursors have been largely overcome by modern synthetic methods.[3]

Target Heterocycles from 1,4-Dicarbonyls

| Starting Material Combination | Resulting Heterocycle | Key Reagent/Condition |

| 1,4-Diketone | Furan | Acid catalyst (H₂SO₄, P₂O₅)[1][3] |

| 1,4-Diketone + Primary Amine/Ammonia | Pyrrole | Acetic acid or mild conditions[1][4] |

| 1,4-Diketone + Sulfurizing Agent | Thiophene | P₄S₁₀, Lawesson's Reagent[1][3] |

Diagram: Generalized Paal-Knorr Furan Synthesis Workflow

The following diagram illustrates the logical flow from starting material selection to the final furan product.

Caption: Workflow for a typical Paal-Knorr furan synthesis.

Field-Proven Protocol: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol details the synthesis of a substituted pyrrole from hexane-2,5-dione and aniline.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hexane-2,5-dione (5.71 g, 50 mmol) and aniline (4.66 g, 50 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a mild acid catalyst.

-

Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 1 hour. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Product Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The product may precipitate or form an oil.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

The Hantzsch Pyridine Synthesis: A 1,3-Dicarbonyl Multicomponent Reaction

The Hantzsch synthesis is a classic and highly efficient multicomponent reaction for creating dihydropyridine rings, which are readily oxidized to the corresponding pyridines.[5] These structures are foundational to numerous pharmaceuticals, notably the calcium channel blocker class of drugs like nifedipine and amlodipine.[6]

-

Causality of the Reaction: The elegance of this reaction lies in its convergence. It combines an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-ketoester.[7] The mechanism involves a sequence of Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[7][8] The initial product is a 1,4-dihydropyridine, which is often oxidized in a separate step (or in situ) to achieve the final aromatic pyridine.[6]

Diagram: Mechanistic Overview of Hantzsch Pyridine Synthesis

Caption: Convergent pathways in the Hantzsch pyridine synthesis.

Part 2: Bifunctional Electrophiles - The Utility of α-Halo Ketones

α-Halo ketones are powerful building blocks due to the presence of two distinct electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon.[9] This duality allows them to react with a variety of nucleophiles to form five- and six-membered heterocycles. The reactivity of the C-X bond is enhanced by the inductive effect of the adjacent carbonyl group.[10]

Hantzsch Thiazole Synthesis

This should not be confused with the pyridine synthesis of the same name. The Hantzsch thiazole synthesis is a reaction between an α-halo ketone and a thioamide (or thiourea) to produce a thiazole ring.[9] This method is a cornerstone for accessing the thiazole core, a prevalent motif in pharmaceuticals like Ritonavir.

-

Causality of the Reaction: The reaction proceeds via an initial S-alkylation of the thioamide sulfur onto the α-carbon of the halo ketone, displacing the halide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve thiourea (7.61 g, 100 mmol) in 100 mL of ethanol.

-

Substrate Addition: To the stirred solution, add 2-bromoacetophenone (phenacyl bromide) (19.9 g, 100 mmol) portion-wise, managing any exotherm with an ice bath.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for 2 hours. A precipitate of the hydrobromide salt of the product will form.

-

Product Isolation: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol.

-

Neutralization: To obtain the free base, suspend the salt in water and add a concentrated solution of ammonium hydroxide until the mixture is basic.

-

Purification: Collect the resulting solid by filtration, wash with water, and dry. The product can be recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.

Part 3: Classic Name Reactions for Privileged Scaffolds

Certain heterocyclic cores, like indoles and isoquinolines, are so fundamental to medicinal chemistry that entire classes of reactions have been developed for their synthesis. The starting materials for these reactions are highly specific and designed for a precise sequence of transformations.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a robust method for producing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[11][12]

-

Causality of the Reaction: The key to this reaction is an acid-catalyzed intramolecular electrocyclic rearrangement. The initial arylhydrazone intermediate tautomerizes to an enamine, which then undergoes a[11][11]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[13] Subsequent cyclization and elimination of ammonia yield the aromatic indole.[12] The choice of acid catalyst is critical, with Brønsted acids (HCl, PPA) and Lewis acids (ZnCl₂, BF₃) being commonly used.[13]

Starting Materials for Fischer Indole Synthesis

| Component 1 | Component 2 | Catalyst |

| Phenylhydrazine (or substituted) | Aldehyde or Ketone (with α-hydrogens) | Brønsted or Lewis Acid |

Field-Proven Protocol: Synthesis of 2-Phenylindole

-

Hydrazone Formation (Optional Pre-step): Phenylhydrazine (10.8 g, 100 mmol) and acetophenone (12.0 g, 100 mmol) are dissolved in ethanol containing a few drops of acetic acid and refluxed for 30 minutes to form the phenylhydrazone, which can be isolated.

-

Cyclization: The pre-formed acetophenone phenylhydrazone (21.0 g, 100 mmol) is added to polyphosphoric acid (PPA) (100 g) at 100°C.

-

Reaction Execution: The mixture is heated to 160-170°C and stirred for 10-15 minutes. The reaction is highly exothermic.

-

Workup: The hot mixture is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from ethanol/water to afford pure 2-phenylindole.

Bischler-Napieralski and Pictet-Spengler Reactions

These two related reactions are workhorses for the synthesis of isoquinoline and β-carboline skeletons, which are central to many alkaloids. Both start with a β-arylethylamine derivative.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[14][15] It is an intramolecular electrophilic aromatic substitution that initially forms a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.[16]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[17][18] The reaction proceeds via the formation of an iminium ion, which is a more potent electrophile than the starting carbonyl. This iminium ion then undergoes intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline.[19] This reaction is particularly effective for electron-rich aromatic systems like indoles (to form β-carbolines).[18]

Diagram: Decision Workflow for Isoquinoline Synthesis

Caption: Decision tree for choosing between Bischler-Napieralski and Pictet-Spengler pathways.

Part 4: Modern and Diversity-Oriented Approaches

While classic named reactions are invaluable, modern synthetic chemistry often demands more flexible and diversity-oriented approaches. Multicomponent reactions and intramolecular cascade reactions provide powerful platforms for rapidly generating complex heterocyclic libraries from simple, readily available starting materials.

The Aza-Wittig Reaction

The aza-Wittig reaction, particularly its intramolecular variant, is a powerful tool for constructing N-heterocycles.[20] The key starting material is an organic azide, which reacts with a phosphine (like PPh₃) in the Staudinger reaction to generate an iminophosphorane.[21][22] This intermediate can then react with an internal carbonyl group (aldehyde, ketone, ester) to form a C=N bond, closing the ring.[23]

-

Causality of the Reaction: The strength of this method is its mildness and functional group tolerance. The reaction is typically conducted in neutral solvents without a catalyst and often gives high yields.[20] The strategic placement of an azide and a carbonyl group within a single molecule allows for the synthesis of a vast array of heterocyclic systems, from simple monocycles to complex polycyclic structures.[21][24]

Isocyanide-Based Multicomponent Reactions (Ugi and Passerini)

The Ugi and Passerini reactions are the preeminent examples of isocyanide-based multicomponent reactions (IMCRs).[25] They allow for the rapid assembly of complex, peptide-like structures from four (Ugi) or three (Passerini) simple starting materials. While the initial products are linear, they are strategically designed with functional groups that can undergo a subsequent cyclization step to yield a diverse array of heterocycles.[26][27]

-

Ugi Four-Component Reaction (U-4CR): Combines a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide.[25]

-

Passerini Three-Component Reaction: Combines a ketone/aldehyde, a carboxylic acid, and an isocyanide.[28]

The power of this approach lies in its combinatorial nature. By simply varying each of the four starting components, vast libraries of complex molecules can be generated efficiently, making it a favored strategy in drug discovery.[26]

Conclusion

The selection of a starting material is the most critical decision in the design of a heterocyclic synthesis. A deep understanding of the inherent reactivity of fundamental building blocks—from classic 1,n-dicarbonyls and α-halo ketones to the precursors for venerable named reactions—is paramount. By appreciating the mechanistic causality that underpins these transformations, the modern researcher can move beyond simple precedent and design novel, efficient, and robust synthetic routes. As new methods like the intramolecular aza-Wittig and multicomponent reactions continue to evolve, the toolkit expands, but the core principles of retrosynthetic analysis and strategic precursor selection will always remain the foundation of successful heterocyclic chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fischer_indole_synthesis [chemeurope.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 16. Bischler napieralski reaction | PPTX [slideshare.net]

- 17. grokipedia.com [grokipedia.com]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 20. addi.ehu.eus [addi.ehu.eus]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 25. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Reactivity of the aldehyde and chloro groups in 2-chloroquinoline-3-carbaldehyde.

An In-Depth Technical Guide to the Reactivity of 2-Chloroquinoline-3-carbaldehyde: A Versatile Synthon for Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic compound that has garnered significant attention as a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its strategic placement of a reactive chloro substituent at the 2-position and an aldehyde group at the 3-position provides a unique platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the distinct and synergistic reactivity of these two functional groups. We will delve into the electronic underpinnings of its chemical behavior, detail specific reaction classes with mechanistic insights, and present validated experimental protocols. The discussion is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex, fused heterocyclic systems and novel molecular entities with pharmacological potential.[2][3]

Introduction: The Strategic Importance of a Bifunctional Scaffold

Quinolines, heterocyclic systems comprising a fused benzene and pyridine ring, are considered "privileged scaffolds" in drug discovery.[4] They form the core of numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Among the vast library of quinoline derivatives, this compound stands out due to its synthetic accessibility and the orthogonal reactivity of its functional groups.

The most common and efficient route to this compound is the Vilsmeier-Haack reaction, which involves the cyclization of readily available N-arylacetamides (acetanilides) using a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] This one-pot process involves chlorination, formylation, and cyclization, making the starting material highly accessible.[1][4]

The molecule's power lies in the dual nature of its reactivity:

-

The Aldehyde Group: An electrophilic center poised for nucleophilic addition and condensation reactions.

-

The Chloro Group: A leaving group on an electron-deficient ring, primed for nucleophilic aromatic substitution (SₙAr).

This guide will systematically dissect these reaction pathways, providing the foundational knowledge required to strategically manipulate this synthon in complex synthetic campaigns.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The nitrogen atom in the quinoline ring is electron-withdrawing, which, coupled with the inductive effects of the C2-chloro and C3-aldehyde groups, renders the entire heterocyclic system electron-deficient.

-

Reactivity at C2 (Chloro Group): The electron-deficient nature of the pyridine moiety significantly activates the C2 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions, a classic example of Nucleophilic Aromatic Substitution (SₙAr).

-

Reactivity at C3 (Aldehyde Group): The carbonyl carbon of the aldehyde is inherently electrophilic and readily undergoes attack by nucleophiles. Its reactivity is typical of aromatic aldehydes, allowing for condensations, reductions, oxidations, and participation in multicomponent reactions.

The strategic challenge and synthetic opportunity lie in controlling the chemoselectivity of reactions—directing a reagent to react with one group while leaving the other intact, or designing tandem reactions where both groups participate sequentially to build molecular complexity.

Synthetic Pathways Centered on the Aldehyde Group

The aldehyde functionality is a versatile handle for extending the molecular framework.

Condensation Reactions

Condensation reactions are among the most utilized transformations of the aldehyde group, often serving as the gateway to larger, more complex structures.

-

With Active Methylene Compounds: In the presence of a base, the aldehyde undergoes Knoevenagel condensation with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated systems. These products are themselves valuable intermediates for subsequent cyclization reactions.[1]

-

With Amines and Hydrazines: The aldehyde reacts readily with primary amines, anilines, and hydrazines to form the corresponding Schiff bases (imines) and hydrazones.[3][7] These reactions are often the first step in the synthesis of fused nitrogen-containing heterocycles. For instance, reaction with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]quinolines.[3]

Reduction and Oxidation

Standard transformations of the aldehyde group are well-tolerated.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-chloro-3-(hydroxymethyl)quinoline, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new functional handle for further elaboration.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, which opens up another avenue of reactivity through amide or ester formation.

Multicomponent Reactions (MCRs)

The aldehyde group is an ideal electrophilic component for various MCRs, enabling the rapid construction of complex molecular architectures in a single step. Three- and four-component reactions involving this compound, an isocyanide, and other reactants have been used to synthesize diverse libraries of fused heterocycles like imidazopyridines.[1]

The Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The C2-chloro group is an excellent leaving group, and its substitution is a cornerstone of this molecule's chemistry.

Substitution with N-Nucleophiles

This is arguably the most explored reaction class, providing access to a vast range of biologically relevant scaffolds.

-

Amines: Primary and secondary amines readily displace the chloride to yield 2-aminoquinoline derivatives.[8]

-

Azide: Reaction with sodium azide leads to the formation of an intermediate 2-azidoquinoline, which can undergo intramolecular cyclization to furnish the tetrazolo[1,5-a]quinoline ring system.[3]

Substitution with O- & S-Nucleophiles

-

O-Nucleophiles: Alkoxides and phenoxides react to form 2-alkoxy and 2-aryloxy quinoline derivatives. Furthermore, the chloro group can be hydrolyzed to a carbonyl group, yielding the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a quinolone), often by heating in acetic acid.[4]

-

S-Nucleophiles: Thiols and sodium hydrosulfide can be used to introduce thioether or thione functionalities at the C2 position, respectively.

The general workflow for choosing a reaction pathway is visualized below.

Caption: Decision workflow for targeting the aldehyde vs. the chloro group.

Synergistic Reactivity: Tandem Reactions and Fused Ring Synthesis

The true synthetic power of this compound is realized when both functional groups are engaged in a single, well-orchestrated transformation. These tandem reactions provide elegant and efficient pathways to complex, fused heterocyclic systems.

A common strategy involves an initial SₙAr reaction at the C2 position, followed by an intramolecular cyclization involving the aldehyde. For example, reacting this compound with a nucleophile containing a second reactive site, such as hydrazine or 2-aminothiophenol, can lead to fused pyrazole or thiazine rings, respectively.[3][8]

The reaction with hydrazine hydrate is a classic example. The hydrazine initially displaces the chloride (or attacks the aldehyde, depending on conditions), and the intermediate then undergoes an intramolecular condensation/cyclization to yield the highly valuable 1H-pyrazolo[3,4-b]quinoline scaffold.

Caption: Pathway for tandem synthesis of a fused pyrazoloquinoline system.

Validated Experimental Protocols

To provide practical, field-proven insights, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)[6][7]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

-

Substrate Addition: Add the desired N-arylacetamide (1 eq.) portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol or an ethyl acetate/petroleum ether mixture to obtain pure this compound.[9]

| Compound | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| This compound | 72% | 142-146 | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 7.74-8.12 (m, 4H, Ar-H) |

Table data synthesized from reference literature.[5]

Protocol 2: SₙAr Reaction with an Amine (Synthesis of 2-Thiomorpholino-quinoline-3-carbaldehyde)[4]

-

Setup: In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

-

Reagent Addition: Add thiomorpholine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction via TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into cold water. The product will precipitate.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield the pure product.

Protocol 3: Tandem Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine[4]

-

Setup: To a solution of 2-chloroquinoline-3-carbonitrile (derived from the carbaldehyde) in an appropriate solvent, add hydrazine hydrate (excess).

-

Reaction: Heat the mixture under reflux for several hours.

-

Work-up: Upon cooling, the product typically crystallizes from the reaction mixture.

-

Purification: Collect the solid by filtration and wash with a cold solvent to obtain the pure fused heterocyclic product.

Conclusion

This compound is a testament to the power of bifunctional synthons in modern organic chemistry. The distinct yet complementary reactivity of the aldehyde and chloro groups provides a rich chemical playground for the construction of novel and complex heterocyclic systems. A thorough understanding of the electronic factors governing its reactivity allows chemists to selectively target one group over the other or to engage both in elegant tandem reactions. This guide has provided a framework for this understanding, supported by practical protocols, to empower researchers in their quest for new molecules in drug discovery and materials science. The continued exploration of this versatile scaffold is certain to yield new and valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of this compound and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 73568-25-9 | Benchchem [benchchem.com]

- 5. ijsr.net [ijsr.net]

- 6. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

Natural product synthesis incorporating a quinoline nucleus.

An In-Depth Technical Guide to the Synthesis of Natural Products Incorporating a Quinoline Nucleus

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of nature's most privileged heterocyclic structures. Its presence is a hallmark of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] From the historical significance of quinine in combating malaria to the potent anticancer activity of camptothecin, quinoline-containing molecules have profoundly impacted human health and drug discovery.[5][6] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the core synthetic strategies for constructing this vital nucleus and its incorporation into complex natural products. We will move beyond mere procedural listings to explore the underlying principles, the rationale behind methodological choices, and the practical application of these strategies in the context of total synthesis.

Part 1: Foundational Strategies for Quinoline Core Synthesis

The construction of the quinoline ring system is a well-established field in organic chemistry, with several classical "named" reactions forming the bedrock of synthetic approaches.[7][8][9] The choice of method is dictated by the desired substitution pattern, the stability of the starting materials, and the overall complexity of the target molecule.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring.[10][11] It involves the reaction of an aniline with glycerol, sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[10][12]

Causality and Mechanistic Insight: The harsh, strongly acidic, and exothermic conditions are necessary to drive the initial dehydration of glycerol to acrolein.[12][13] The aniline then undergoes a Michael addition to the in situ-generated acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. A final oxidation step furnishes the aromatic quinoline ring.[8][13] The use of ferrous sulfate (FeSO₄) is a critical, field-proven insight to moderate the often violent and exothermic nature of the reaction.[8][10]

Limitations: The aggressive reaction conditions limit this method's applicability to robust, simple anilines. It is generally unsuitable for substrates bearing sensitive functional groups.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. research.setu.ie [research.setu.ie]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbaldehyde

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline rings creates the 1H-pyrazolo[3,4-b]quinoline system, a privileged heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2] These compounds are not merely synthetic curiosities; they form the core of molecules with a wide spectrum of pharmacological activities, including potent antiviral, antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] Beyond their biological utility, their unique photophysical characteristics have led to applications as fluorescent sensors, optical brighteners, and components in electroluminescent devices.[1][6]

This guide provides a detailed exploration of a robust and widely utilized synthetic route to this valuable scaffold, beginning with the versatile precursor, 2-chloroquinoline-3-carbaldehyde. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into optimizing this powerful transformation for researchers in drug discovery and organic synthesis.

Mechanistic Underpinnings: A Tale of Condensation and Cyclization

The synthesis of the pyrazolo[3,4-b]quinoline core from this compound is an elegant and efficient process that proceeds via a two-stage mechanism: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.

Stage 1: Hydrazone Formation (Condensation) The reaction is initiated by the nucleophilic attack of a hydrazine derivative (such as hydrazine hydrate or a substituted hydrazine like phenylhydrazine) on the electrophilic carbonyl carbon of the this compound. This is a classic condensation reaction. The initial addition is followed by the elimination of a water molecule to form a stable C=N double bond, yielding the corresponding hydrazone intermediate.[7][8]

Stage 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) The critical ring-forming step involves an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen atom of the hydrazone moiety acts as a nucleophile, attacking the C2 carbon of the quinoline ring. This carbon is rendered sufficiently electrophilic by the electron-withdrawing nature of the quinoline ring system and the presence of an excellent leaving group, the chloride ion.[6][7] The displacement of the chloride ion results in the formation of the new five-membered pyrazole ring, fused to the quinoline backbone. A final proton transfer step rearomatizes the system, yielding the thermodynamically stable 1H-pyrazolo[3,4-b]quinoline product.

Caption: Figure 1: Reaction Mechanism for Pyrazolo[3,4-b]quinoline Synthesis.

Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step methodologies for the synthesis of both unsubstituted and N-substituted pyrazolo[3,4-b]quinolines.

Protocol A: General Synthesis of 1H-Pyrazolo[3,4-b]quinoline

This protocol describes the reaction using hydrazine hydrate to yield the parent, N-unsubstituted pyrazolo[3,4-b]quinoline system.

Materials & Reagents:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.5-2.0 eq)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol (e.g., 15-20 mL per gram of aldehyde).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. The addition is typically exothermic; maintain control with an ice bath if necessary.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization. The extended time ensures the reaction proceeds to completion.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. The product often precipitates as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any residual starting materials or impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol, methanol, or a DMF-water mixture.

-

Trustworthiness: Recrystallization is a critical self-validating step. A sharp melting point and clean spectroscopic data (NMR, IR) of the recrystallized product confirm its purity and identity.

-

-

Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Protocol B: Synthesis of 1-Aryl-1H-pyrazolo[3,4-b]quinolines

This protocol is adapted for the use of substituted hydrazines, such as phenylhydrazine, to install substituents on the N1 position of the pyrazole ring.

Materials & Reagents:

-

Substituted this compound (1.0 eq)

-

Arylhydrazine hydrochloride (e.g., p-methylphenylhydrazine hydrochloride) (1.1 eq)[4]

-

Triethylamine (TEA) (1.2 eq)

-

Absolute Ethanol

-

All other equipment as listed in Protocol A

Procedure:

-

Reaction Setup: Suspend the substituted this compound (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq) in absolute ethanol in a round-bottom flask.

-

Base Addition: Add triethylamine (1.2 eq) to the suspension. The TEA acts as a base to neutralize the HCl salt of the hydrazine, liberating the free hydrazine base necessary for the reaction.[4]

-

Reflux: Heat the mixture to reflux with stirring. The reaction time can be longer for substituted derivatives, often ranging from 12 to 18 hours. Monitor the reaction by TLC.[4]

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product, often a colored solid, will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like a benzene-methanol mixture to obtain the pure 1-aryl-1H-pyrazolo[3,4-b]quinoline.[4]

-

Characterization: Confirm the structure and purity of the final product using appropriate spectroscopic methods.

Caption: Figure 2: General Experimental Workflow for Synthesis.

Data Summary: Reaction Scope and Efficiency

The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazines is a versatile method applicable to a range of substituted starting materials. The following table summarizes representative examples found in the literature, showcasing the scope and typical yields of this transformation.

| Entry | Quinoline Substituent (R¹) | Hydrazine Substituent (R²) | Solvent | Conditions | Yield (%) | Reference |

| 1 | H | H | Water | Microwave, 10 min | 90% | [6] |

| 2 | 6-Methyl | H | Ethanol | Reflux, 5h | 85% | [6] |

| 3 | 6-Chloro | H | Water | Reflux, 6h | 82% | [6] |

| 4 | 6-Methoxy | H | Water | Reflux, 5h | 88% | [6] |

| 5 | 6-Methyl | p-methylphenyl | Ethanol | Reflux, 15h, TEA | - | [4] |

| 6 | H | Phenyl | Nitrobenzene/Pyridine | Heat | - | [7] |

| 7 | 6-Methyl | Phenyl | Methanol | - | - | [3] |

Note: Yields can vary based on the specific substituents and precise reaction conditions. "-" indicates yield not specified in the abstract.

Troubleshooting and Key Considerations

-

Incomplete Cyclization: If analysis shows the presence of the hydrazone intermediate but little final product, the cyclization step may be sluggish. This can be addressed by increasing the reaction time, elevating the temperature, or switching to a higher-boiling solvent like nitrobenzene.[7]

-

Purity of Starting Materials: The Vilsmeier-Haack reaction used to prepare the this compound precursor can sometimes yield impurities.[4] Ensuring the purity of the starting aldehyde is crucial for a clean reaction and high yield.

-

Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes represents a highly efficient, reliable, and versatile strategy for accessing this important class of heterocyclic compounds. The reaction proceeds through a well-understood mechanism involving condensation and intramolecular cyclization. By following the detailed protocols and understanding the key experimental parameters, researchers can effectively synthesize a diverse library of these valuable molecules for further investigation in drug development and materials science.

References

- 1. ijirset.com [ijirset.com]

- 2. 1 H-Pyrazolo[3,4- b]quinolines: Synthesis and Properties over 100 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijartet.com [ijartet.com]

- 5. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the chemistry of this compound and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol for Researchers in Synthetic Chemistry and Drug Discovery

An In-Depth Guide to the Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde